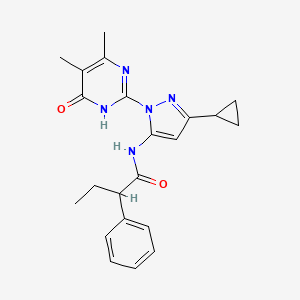

N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide

Description

Propriétés

IUPAC Name |

N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c1-4-17(15-8-6-5-7-9-15)21(29)24-19-12-18(16-10-11-16)26-27(19)22-23-14(3)13(2)20(28)25-22/h5-9,12,16-17H,4,10-11H2,1-3H3,(H,24,29)(H,23,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFDLURMQKHWCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NN2C3=NC(=C(C(=O)N3)C)C)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

Pyrimidine Ring Formation: The pyrimidine ring is formed through a condensation reaction involving urea and a β-dicarbonyl compound.

Final Coupling: The final step involves coupling the pyrazole and pyrimidine intermediates with a phenylbutanamide derivative under basic conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This includes:

Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield and purity.

Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

Purification Techniques: Utilizing chromatography and recrystallization to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogens or other nucleophiles.

Applications De Recherche Scientifique

Research has indicated that N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide exhibits significant biological activity. It has been shown to enhance the levels of E-cadherin in lung squamous cell carcinoma cells, suggesting a role in cancer therapy by potentially inhibiting tumor progression through the promotion of cell adhesion .

Table 1: Biological Activities of N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide

Therapeutic Potential

The compound's structure suggests it may possess a variety of therapeutic potentials:

A. Cancer Treatment

The enhancement of E-cadherin indicates that this compound could be explored further as a therapeutic agent in oncology, particularly for lung cancers where E-cadherin plays a crucial role in maintaining epithelial integrity and preventing metastasis.

B. Antibacterial Applications

Given its antibacterial properties, N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide could be investigated for use in treating bacterial infections, especially those caused by resistant strains like Staphylococcus aureus.

Synthesis and Structural Insights

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide involves several steps that include the formation of the isoxazole ring and subsequent functionalization with pyridine and furan moieties. This synthetic pathway is crucial for tailoring the compound's biological properties.

Synthetic Route Overview:

- Formation of the isoxazole ring via cyclization reactions.

- Introduction of the furan and pyridine groups through nucleophilic substitutions or coupling reactions.

- Final modifications to yield the carboxamide functionality.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds with structural analogs:

Case Study 1: Anticancer Activity

A study highlighted that compounds with furan and pyridine functionalities demonstrated enhanced anticancer properties by modulating cell signaling pathways involved in cancer progression .

Case Study 2: Antimicrobial Properties

Another research effort focused on derivatives of pyridine-based carboxamides which exhibited promising antibacterial activity, paving the way for further exploration into structurally related compounds like N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide .

Mécanisme D'action

The mechanism of action for N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide likely involves binding to specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with other heterocyclic derivatives, particularly those containing pyrazole and dihydropyrimidinone moieties. Below is a detailed comparison with two analogs from the literature:

Structural and Molecular Comparisons

Characterization Techniques

All compounds were characterized using:

- 1H NMR and IR Spectroscopy : To confirm functional groups and substitution patterns .

- Mass Spectrometry : For molecular weight validation .

- Crystallography (SHELX Software) : Structural refinement and validation (e.g., bond lengths, angles) .

Computational and Analytical Insights

Activité Biologique

N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant studies.

Chemical Structure

The compound can be described by the following chemical structure:

The biological activity of N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide appears to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases, which play critical roles in cell signaling and proliferation.

- Modulation of Protein Interactions : It may affect protein-protein interactions crucial for cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by targeting cancer cell pathways.

- Anti-inflammatory Effects : The compound shows promise in reducing inflammation markers in vitro.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various derivatives related to this compound. It was found that modifications in the pyrazole and pyrimidine rings significantly enhanced cytotoxicity against various cancer cell lines (IC50 values in the nanomolar range) .

Study 2: Inhibition of Kinases

Research conducted on the inhibition of cyclin-dependent kinases (CDKs) demonstrated that this compound binds effectively to the ATP-binding site, leading to decreased kinase activity and subsequent cell cycle arrest .

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| N-(3-cyclopropyl...) | CDK4 | 50 |

| N-(3-cyclopropyl...) | CDK6 | 45 |

Study 3: Anti-inflammatory Effects

In a separate investigation focusing on inflammation, N-(3-cyclopropyl...) was assessed for its ability to reduce pro-inflammatory cytokines in human macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels when treated with this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide, and how can reaction conditions be optimized?

- Methodology : The synthesis of structurally analogous pyrimidinone-pyrazole hybrids typically involves multi-step protocols. Key steps include:

- Step 1 : Construction of the pyrimidin-2-yl core via cyclocondensation of urea derivatives with β-ketoesters under acidic conditions .

- Step 2 : Formation of the pyrazole ring via cyclization of hydrazine derivatives with diketones or via 1,3-dipolar cycloaddition reactions .

- Step 3 : Amide coupling between the pyrazole intermediate and 2-phenylbutanamide using coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or DCM) .

- Optimization : Reaction yields are highly sensitive to temperature (60–80°C for cyclocondensation), pH (weakly acidic for pyrazole formation), and solvent polarity. DOE (Design of Experiments) approaches are recommended to balance competing parameters .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% TFA) .

- Spectroscopy :

- NMR : and NMR (in DMSO-d6 or CDCl3) confirm functional groups (e.g., pyrimidinone carbonyl at ~165 ppm, pyrazole protons at ~6.5–7.5 ppm) .

- HRMS : High-resolution mass spectrometry verifies molecular weight (expected [M+H]+ ~478.2 g/mol based on analogous structures) .

- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves stereochemical ambiguities, particularly for the cyclopropyl and phenylbutanamide moieties.

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound, such as inconsistent IC50 values across assays?

- Methodology :

- Assay standardization : Ensure uniform cell lines (e.g., HEK293 vs. HeLa), incubation times (24–72 hr), and solvent controls (DMSO concentration ≤0.1%) to minimize variability .

- Mechanistic profiling : Use orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition assays) to confirm target engagement. For example, if the compound targets kinases, validate via kinase panel screening .

- Data normalization : Apply Z-score or % inhibition normalization to account for inter-experimental variability. Statistical tools like ANOVA or Bayesian modeling identify outliers .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases or GPCRs). Focus on optimizing interactions with the cyclopropyl and phenylbutanamide groups .

- ADMET prediction : Tools like SwissADME or ADMETlab2.0 assess logP (target ≤3), aqueous solubility, and CYP450 inhibition. For example, replacing the methyl group on the pyrimidinone with polar substituents may enhance solubility .

- MD simulations : Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to evaluate conformational stability of the pyrazole-pyrimidinone core in physiological conditions .

Q. What experimental approaches can elucidate the compound’s mechanism of action when structural analogs show divergent biological behaviors?

- Methodology :

- Chemical proteomics : Use affinity-based protein profiling (ABPP) with a biotinylated probe of the compound to pull down interacting proteins from cell lysates .

- CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify synthetic lethal genes, revealing pathways influenced by the compound .

- Metabolomics : LC-MS-based untargeted metabolomics (e.g., using Q-TOF instruments) tracks changes in metabolic pathways (e.g., TCA cycle, lipid synthesis) post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.